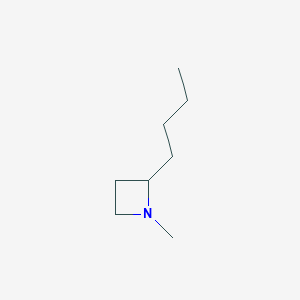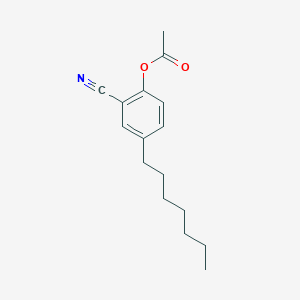
2-Cyano-4-heptylphenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-4-heptylphenyl acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industry. This compound is characterized by the presence of a cyano group (-CN) and a heptyl chain (C7H15) attached to a phenyl ring, which is further esterified with an acetate group (-COOCH3).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-heptylphenyl acetate can be achieved through several methods. One common approach involves the esterification of 2-Cyano-4-heptylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-4-heptylphenyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-Cyano-4-heptylphenol and acetic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis employs sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for converting the cyano group to an amine.
Substitution: Nitration uses a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), while halogenation can be achieved with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Hydrolysis: 2-Cyano-4-heptylphenol and acetic acid.
Reduction: 2-Amino-4-heptylphenyl acetate.
Substitution: Various substituted derivatives of this compound, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-Cyano-4-heptylphenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Cyano-4-heptylphenyl acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyano-4-methylphenyl acetate: Similar structure but with a methyl group instead of a heptyl chain.
2-Cyano-4-ethylphenyl acetate: Similar structure but with an ethyl group instead of a heptyl chain.
2-Cyano-4-propylphenyl acetate: Similar structure but with a propyl group instead of a heptyl chain.
Uniqueness
2-Cyano-4-heptylphenyl acetate is unique due to its longer heptyl chain, which can influence its physical and chemical properties, such as solubility, boiling point, and reactivity. This makes it distinct from its shorter-chain analogs and can lead to different applications and functionalities.
Propiedades
Número CAS |
88134-03-6 |
|---|---|
Fórmula molecular |
C16H21NO2 |
Peso molecular |
259.34 g/mol |
Nombre IUPAC |
(2-cyano-4-heptylphenyl) acetate |
InChI |
InChI=1S/C16H21NO2/c1-3-4-5-6-7-8-14-9-10-16(19-13(2)18)15(11-14)12-17/h9-11H,3-8H2,1-2H3 |
Clave InChI |
YBPKYNVPSINWEO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=CC(=C(C=C1)OC(=O)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


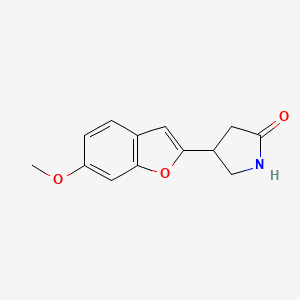
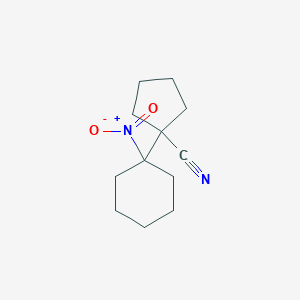
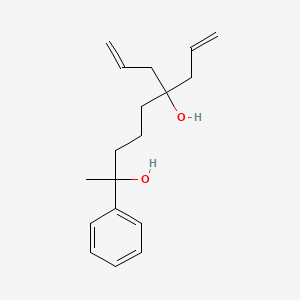
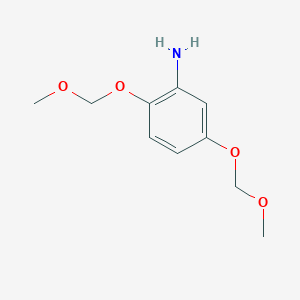

![3H-Indolium, 1,2,3,3-tetramethyl-5-[(trifluoromethyl)thio]-, iodide](/img/structure/B14394959.png)

![3-[(2-Hydroxyethyl)(methyl)arsanyl]propan-1-ol](/img/structure/B14394971.png)
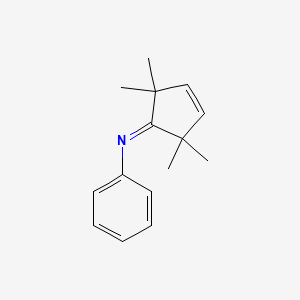
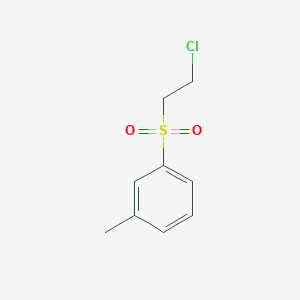
![sodium;[6-[4-[5-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-(2-hydroxy-6-methyl-4-oxoheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B14394995.png)

